3-Acetamido-2-nitrophenylboronic acid
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Overview
Description
3-Acetamido-2-nitrophenylboronic acid is an organic compound with the molecular formula C8H9BN2O5. It features a boronic acid group attached to a benzene ring, which also bears an acetamido group and a nitro group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetamido-2-nitrophenylboronic acid typically involves the introduction of the boronic acid group to a pre-functionalized aromatic ring. One common method is the palladium-catalyzed borylation of an aryl halide precursor. The reaction conditions often include a palladium catalyst, a base, and a boron source such as bis(pinacolato)diboron .
Industrial Production Methods
This could include continuous flow processes and the use of more robust catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Acetamido-2-nitrophenylboronic acid can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to a phenol using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas and a palladium catalyst.
Major Products Formed
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of phenols.
Reduction: Formation of aromatic amines.
Scientific Research Applications
Chemistry
Biology and Medicine
The compound’s structure, featuring both a nitro and an acetamido group, suggests potential biological activity. It can be explored for its interactions with biological targets and its potential as a drug candidate.
Industry
In material science, boronic acids are used as building blocks for designing new materials with specific electronic or self-assembling properties. The unique combination of functional groups in this compound makes it a candidate for such applications.
Mechanism of Action
The mechanism of action for 3-Acetamido-2-nitrophenylboronic acid in chemical reactions involves the interaction of the boronic acid group with various electrophiles. In biological systems, the nitro group can influence the molecule’s interaction with biological targets, while the acetamido group can improve water solubility and potentially mimic interactions with natural biomolecules .
Comparison with Similar Compounds
Similar Compounds
3-Nitrophenylboronic acid: Similar structure but lacks the acetamido group.
4-Acetamidophenylboronic acid: Similar structure but lacks the nitro group.
Uniqueness
3-Acetamido-2-nitrophenylboronic acid is unique due to the presence of both a nitro group and an acetamido group on the aromatic ring.
Properties
IUPAC Name |
(3-acetamido-2-nitrophenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BN2O5/c1-5(12)10-7-4-2-3-6(9(13)14)8(7)11(15)16/h2-4,13-14H,1H3,(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRVFUIJKNFQBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)NC(=O)C)[N+](=O)[O-])(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BN2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657329 |
Source
|
Record name | (3-Acetamido-2-nitrophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30657329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.98 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78887-38-4 |
Source
|
Record name | B-[3-(Acetylamino)-2-nitrophenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78887-38-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Acetamido-2-nitrophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30657329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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